molecular formula C15H16N4O2S B2616504 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034390-03-7

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2616504
CAS RN: 2034390-03-7
M. Wt: 316.38
InChI Key: FWTHXISBBQUPCD-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention due to its potential as a therapeutic agent for cancer treatment.

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide. For example, novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at concentrations effective for antibacterial action (Palkar et al., 2017). This study also included quantitative structure–activity relationship (QSAR) analyses to understand the compounds' antibacterial efficacy.

Anticancer and Antitumor Activity

Compounds with a similar structure to this compound have been explored for their anticancer and antitumor potential:

  • Anticancer Activity : Research has identified 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives showing significant inhibitory effects on NO generation from Raw murine macrophage 264.7 cells, indicating potential immunomodulatory and anticancer activities. These compounds also displayed strong cytotoxicity against colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cells (Abdel‐Aziz et al., 2009).

  • Antitumor Agents : A study highlighted the synthesis of new pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties, showing moderate inhibitors of in vitro growth of N2a and BHK 21 tumor cell lines, suggesting their potential as antitumor agents (Popsavin et al., 2002).

Molecular Design and Synthesis

The design and synthesis of these compounds involve sophisticated chemical methodologies, aiming to enhance their biological activity while minimizing cytotoxic effects. For instance, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide has been achieved, which was then tested for antibacterial, antifungal, and anticancer activities, showing promise in these areas (Senthilkumar et al., 2021).

Mechanism of Action

properties

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-15(12-2-3-13-14(10-12)22-11-17-13)16-5-8-21-9-7-19-6-1-4-18-19/h1-4,6,10-11H,5,7-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTHXISBBQUPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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